N-[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]-9H-xanthene-9-carboxamide
Description
Properties
IUPAC Name |
N-[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]-9H-xanthene-9-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H22N2O4/c1-30-18-12-10-17(11-13-18)27-15-16(14-23(27)28)26-25(29)24-19-6-2-4-8-21(19)31-22-9-5-3-7-20(22)24/h2-13,16,24H,14-15H2,1H3,(H,26,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BQVDTJHROHPMGQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2CC(CC2=O)NC(=O)C3C4=CC=CC=C4OC5=CC=CC=C35 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H22N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]-9H-xanthene-9-carboxamide typically involves multi-step organic reactions. One common approach starts with the preparation of the xanthene core, followed by the introduction of the pyrrolidinone ring and the methoxyphenyl group. Key steps may include:
Formation of the Xanthene Core: This can be achieved through the condensation of appropriate aromatic aldehydes with resorcinol under acidic conditions.
Introduction of the Pyrrolidinone Ring: The pyrrolidinone ring can be synthesized via cyclization reactions involving amines and carboxylic acids or their derivatives.
Attachment of the Methoxyphenyl Group: This step often involves electrophilic aromatic substitution reactions to introduce the methoxy group onto the phenyl ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the employment of catalysts to enhance reaction efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
N-[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]-9H-xanthene-9-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of quinones or other oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride, potentially converting ketone groups to alcohols.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Halogenating agents (e.g., N-bromosuccinimide), nucleophiles (e.g., amines, thiols)
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction could produce alcohols or amines.
Scientific Research Applications
N-[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]-9H-xanthene-9-carboxamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features.
Industry: Utilized in the development of new materials, dyes, and sensors.
Mechanism of Action
The mechanism by which N-[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]-9H-xanthene-9-carboxamide exerts its effects involves interactions with specific molecular targets and pathways. These may include:
Enzyme Inhibition: The compound may inhibit certain enzymes by binding to their active sites, thereby affecting metabolic pathways.
Receptor Binding: It may interact with cellular receptors, modulating signal transduction pathways.
DNA Intercalation: The compound could intercalate into DNA, affecting gene expression and cellular functions.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s structural and functional attributes are compared below with related molecules from the literature, focusing on molecular features, physicochemical properties, and inferred biological relevance.
Table 1: Structural and Functional Comparison
Key Findings:
Core Structure Differences: The target compound’s xanthene carboxamide distinguishes it from Formoterol analogs (β-agonist derivatives) and simpler aromatic amines like N-(4-methoxyphenyl)methylamine. The xanthene system likely enhances lipophilicity, favoring membrane penetration compared to Formoterol-related compound A’s polar aminoethanol motif . Pyrrolidinone rings in the target compound and Stephacidin B analogs differ in substitution patterns.
Functional Group Impact: The 4-methoxyphenyl group is a common motif across compared compounds but exhibits divergent roles. In Formoterol-related compounds, it resides on an ethylamine side chain, contributing to β-adrenergic receptor affinity .
Physicochemical Properties :
- The target compound’s molecular weight (414.45 g/mol) exceeds typical thresholds for oral bioavailability, suggesting it may require formulation optimization. In contrast, N-(4-methoxyphenyl)methylamine’s low molecular weight (137.18 g/mol) indicates utility as a synthetic intermediate rather than a drug candidate .
Conformational Analysis of the Pyrrolidinone Ring
The pyrrolidinone ring’s puckering significantly impacts molecular conformation and binding interactions. Cremer and Pople’s puckering coordinates (Ev3) provide a framework for comparing ring geometries :
- Target Compound: The 4-methoxyphenyl substituent at N1 may induce a non-planar puckered conformation, altering hydrogen-bonding capacity and steric accessibility.
- Stephacidin B Analogs: Nitro substituents on pyrrolidinone could enforce a flattened ring due to electronic effects, reducing pseudorotational flexibility compared to the target compound .
Biological Activity
N-[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]-9H-xanthene-9-carboxamide is a compound of interest due to its potential therapeutic applications, particularly in the field of pharmacology. This article aims to explore its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound can be described by the following structural formula:
This structure features a xanthene core, which is known for its fluorescent properties and potential interactions with various biological targets.
Research indicates that compounds similar to this compound often interact with G protein-coupled receptors (GPCRs). These receptors play a crucial role in signal transduction and are implicated in numerous physiological processes. The compound may act as an antagonist or modulator of specific GPCRs, influencing pathways related to pain perception, inflammation, and other conditions.
Table 1: Potential Biological Targets
| Target Receptor | Type | Effect |
|---|---|---|
| A2A Adenosine Receptor | Antagonist | Modulates neurotransmitter release |
| FRK | Inhibitor | Involved in pain modulation |
| PDE4D | Inhibitor | Reduces inflammatory responses |
Antinociceptive Effects
Studies have demonstrated that compounds structurally related to this compound exhibit significant antinociceptive (pain-relieving) properties. For instance, in rodent models, these compounds have shown efficacy in reducing pain responses to both thermal and chemical stimuli.
Anti-inflammatory Properties
The compound has also been evaluated for its anti-inflammatory effects. Research suggests that it may inhibit the production of pro-inflammatory cytokines, thereby reducing inflammation in various models of disease. This activity is particularly relevant in conditions such as arthritis and other inflammatory disorders.
Case Studies
- In Vivo Studies : A study involving mice subjected to formalin-induced pain demonstrated that administration of the compound resulted in a marked decrease in pain behavior compared to control groups. This suggests its potential utility in managing acute pain conditions.
- Chronic Pain Models : In chronic pain models, the compound was effective in alleviating symptoms associated with neuropathic pain, indicating a broader application for chronic pain management.
Pharmacokinetics and Bioavailability
The pharmacokinetic profile of this compound has not been extensively detailed in literature; however, related compounds often exhibit favorable oral bioavailability and metabolic stability. Future studies should focus on elucidating these parameters to better understand the therapeutic potential of this compound.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
